3-(Dimethylamino)-1-propanethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

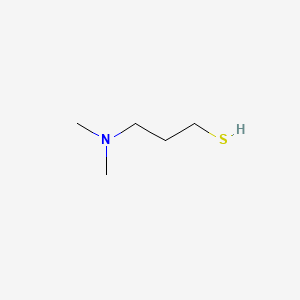

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)propane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-6(2)4-3-5-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAYSFNFCZEPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388502 | |

| Record name | 3-(DIMETHYLAMINO)-1-PROPANETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42302-17-0 | |

| Record name | 3-(Dimethylamino)-1-propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42302-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(DIMETHYLAMINO)-1-PROPANETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)-1-propanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Dimethylamino)-1-propanethiol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Dimethylamino)-1-propanethiol

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (DMAPT), a bifunctional molecule of significant interest in chemical synthesis, materials science, and pharmaceutical development. We will move beyond a simple recitation of facts to explore the causal relationships between its structure and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Identity and Physicochemical Characteristics

This compound, registered under CAS Number 42302-17-0, is a unique aliphatic compound featuring both a tertiary amine and a terminal thiol functional group.[1] This dual functionality is the cornerstone of its versatile chemical behavior, allowing it to participate in a wide array of chemical transformations as a nucleophile, a base, and a chelating ligand.[2][][4]

Structural Representation

Caption: Chemical structure of this compound.

Key Physicochemical Data

The physical properties of DMAPT are essential for its practical handling, purification, and use in reactions. The data below has been compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NS | [1][5] |

| Molecular Weight | 119.23 g/mol | [1][5] |

| CAS Number | 42302-17-0 | [1] |

| Boiling Point | 40-41 °C at 12 Torr147.9 °C at 760 mmHg | [5][6][7] |

| Density | 0.900 g/cm³ | [][5][6] |

| Vapor Pressure | 4.3 ± 0.3 mmHg at 25°C | [8] |

| Flash Point | 43.2 ± 22.6 °C | [6] |

| pKa (Predicted) | 8.83 ± 0.10 | [5][8] |

| Synonyms | N,N-dimethyl-3-mercaptopropylamine, 3-(dimethylamino)propane-1-thiol | [1][8] |

The Chemistry of a Bifunctional Reagent: Reactivity Profile

The utility of DMAPT stems directly from the distinct yet cooperative reactivity of its thiol and tertiary amine moieties. Understanding this interplay is critical for designing successful synthetic strategies.

The Thiol (-SH) Group: A Soft Nucleophile

The terminal thiol group is a potent "soft" nucleophile, predisposing it to react with soft electrophiles. Its key reactions include:

-

Thioether Formation: It readily participates in S-alkylation via Sₙ2 reactions with alkyl halides and undergoes Michael additions to α,β-unsaturated carbonyl compounds.

-

Disulfide Formation: Thiols are susceptible to oxidation, readily forming disulfide bridges (-S-S-). This reversible reaction is fundamental in biochemistry and is exploited in drug delivery systems for creating stimuli-responsive linkers.

-

Thioester Synthesis: Reaction with acyl chlorides or other activated carboxylic acid derivatives yields thioesters.

-

Coordination to Soft Metals: The sulfur atom is a soft Lewis base, showing a high affinity for soft Lewis acids like Pd(II), Pt(II), Au(I), and Hg(II).[4]

The Tertiary Amine (-N(CH₃)₂) Group: A Hard Base

The dimethylamino group functions primarily as a "hard" Brønsted-Lowry base and a hard nucleophile.

-

Protonation: As a base (predicted pKa of the conjugate acid is 8.83), it is readily protonated by acids to form an ammonium salt, such as this compound hydrochloride.[8][9][10] This property is often used to modify the solubility of the molecule or protect the amine during reactions.

-

Coordination to Hard Metals: The nitrogen atom is a hard Lewis base, enabling it to coordinate with hard metal centers.

-

Quaternization: It can react with alkylating agents, such as methyl iodide, to form a quaternary ammonium salt.

Synergistic Reactivity: Chelation

The most compelling feature of DMAPT is its ability to act as a bidentate chelating ligand. The molecule's geometry allows the "soft" sulfur and "hard" nitrogen atoms to bind simultaneously to a single metal center, forming a highly stable five-membered ring.[4] This chelation effect significantly enhances the stability of the resulting metal complex compared to complexes formed with separate monodentate thiol and amine ligands.[4] This property is particularly valuable in the formation of square-planar complexes with d⁸ transition metals.[4]

Caption: Reactivity profile of this compound (DMAPT).

Applications in Research and Drug Development

The unique chemical properties of DMAPT make it a valuable intermediate and building block in several high-value applications.

-

Pharmaceutical Synthesis: As a bifunctional molecule, DMAPT serves as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][11] Its ability to introduce both a thiol and an amine functionality is crucial for building complex molecular architectures.

-

Polymer and Materials Science: DMAPT is used for polymer modification, where the thiol group can be grafted onto polymer backbones via "click" chemistry (thiol-ene reaction) or other conjugation methods, while the amine group can impart pH-responsiveness or serve as an initiation site for further polymerization.[]

-

Bioconjugation and Drug Delivery: The thiol group is widely used to attach molecules to the cysteine residues of proteins or to functionalize gold nanoparticles for drug delivery applications. The hydrochloride salt form has been noted for its relevance in creating linkers for Antibody-Drug Conjugates (ADCs) and in RNA delivery systems, highlighting its role in advanced therapeutic modalities.[10]

Experimental Protocol: Synthesis of a Thioether via Michael Addition

This protocol describes a representative use of DMAPT as a nucleophile in a conjugate addition reaction. The self-validating nature of this protocol lies in the inclusion of in-process monitoring (TLC) and definitive characterization of the final product (NMR, MS).

Objective: To synthesize S-(3-(dimethylamino)propyl) 3-oxobutanthioate by reacting DMAPT with methyl acetoacetate.

Materials:

-

This compound (DMAPT)

-

Methyl acetoacetate

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (0.5 M relative to the limiting reagent).

-

Reagent Addition: Add methyl acetoacetate (1.0 equivalent) to the flask. Cool the solution to 0 °C using an ice bath.

-

Add this compound (1.1 equivalents) dropwise to the stirred solution.

-

Add triethylamine (1.2 equivalents) to the reaction mixture. The base acts as a scavenger for any acidic protons and helps to deprotonate the thiol, increasing its nucleophilicity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine. This removes the base and any water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure thioether product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Caption: Experimental workflow for a Michael addition using DMAPT.

Safety and Handling

DMAPT is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

Primary Hazards: It is a flammable liquid and vapor (H226).[1][12] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][12][13]

-

Handling Precautions (P-phrases):

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[13]

-

P233: Keep container tightly closed.[13]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[13]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

-

P271: Use only outdoors or in a well-ventilated area.[13]

-

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

Inhalation: Move person to fresh air and keep comfortable for breathing.[13]

-

In all cases of exposure, seek immediate medical attention.

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:42302-17-0. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(Dimethylamino)propane-1-thiol. Retrieved from [Link]

-

Georganics. (n.d.). This compound hydrochloride - High purity. Retrieved from [Link]

-

DC Chemicals. (n.d.). 1-Propanethiol, 3-(diMethylaMino)-, hydrochloride. Retrieved from [Link]

Sources

- 1. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Dimethylamino)propane-1-thiol [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 42302-17-0 [chemicalbook.com]

- 6. This compound | CAS#:42302-17-0 | Chemsrc [chemsrc.com]

- 7. This compound CAS#: 42302-17-0 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound hydrochloride - High purity | EN [georganics.sk]

- 10. 1-Propanethiol, 3-(diMethylaMino)-, hydrochloride |CAS 38048-81-6|DC Chemicals [dcchemicals.com]

- 11. echemi.com [echemi.com]

- 12. chemical-label.com [chemical-label.com]

- 13. aksci.com [aksci.com]

A Comprehensive Technical Guide to 3-(Dimethylamino)propane-1-thiol: Properties, Synthesis, and Applications in Advanced Research

Abstract

3-(Dimethylamino)propane-1-thiol is a bifunctional organosulfur compound featuring both a tertiary amine and a terminal thiol group. This unique structure imparts dual reactivity, establishing it as a highly versatile building block and ligand in diverse scientific fields. Its ability to act as a bidentate chelating agent for transition metals, a surface modifier for nanoparticles, and a linker in bioconjugation chemistry makes it a molecule of significant interest to researchers in materials science, coordination chemistry, and drug development. This guide provides an in-depth exploration of its chemical identity, physicochemical properties, synthesis, reactivity, key applications, and safety protocols, offering field-proven insights for its effective utilization in a laboratory setting.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical reagent is foundational to reproducible science. 3-(Dimethylamino)propane-1-thiol is known by several names, and its core identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 3-(dimethylamino)propane-1-thiol[1][2] |

| CAS Number | 42302-17-0[1][3][4][5][6][7][8] |

| Synonyms | N,N-dimethyl-3-mercaptopropylamine, 3-Dimethylaminopropylmercaptan, 1-Propanethiol, 3-(dimethylamino)-[1][3] |

| Molecular Formula | C₅H₁₃NS[1][4][] |

| Molecular Weight | 119.23 g/mol [1][4][] |

| SMILES | CN(C)CCCS[1][] |

| InChIKey | HSAYSFNFCZEPCN-UHFFFAOYSA-N[1][] |

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for designing experiments, particularly concerning reaction conditions, purification, and storage.

| Property | Value | Source |

| Appearance | Liquid | N/A |

| Density | ~0.900 g/cm³ | [4][6][] |

| Boiling Point | 40-41 °C @ 12 Torr; 147.9 °C @ 760 mmHg | [4][6] |

| Flash Point | 43.2 °C | [4] |

| pKa | 8.83 ± 0.10 (Predicted) | [3][6] |

Synthesis and Reactivity

The synthesis of 3-(dimethylamino)propane-1-thiol typically leverages standard nucleophilic substitution pathways. A common and efficient laboratory-scale approach involves the reaction of 3-(dimethylamino)propyl chloride with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis. This method is predicated on the higher reactivity of the alkyl chloride compared to the relatively unreactive tertiary amine.

An alternative route involves the conversion of the hydroxyl group in 3-(dimethylamino)-1-propanol to a better leaving group (e.g., a tosylate) followed by substitution with a thiolating agent.

Caption: Generalized synthetic workflow for 3-(dimethylamino)propane-1-thiol.

The utility of this compound stems from its dual functionality:

-

The Thiol (-SH) Group: As a soft nucleophile, the thiol group readily participates in S-alkylation, Michael additions, and disulfide bond formation. It exhibits a strong affinity for soft metals, which is fundamental to its use in nanoparticle surface modification (e.g., gold) and coordination chemistry.

-

The Tertiary Amine (-N(CH₃)₂) Group: The amine acts as a Brønsted-Lowry base and a hard Lewis base (nitrogen donor). This allows it to coordinate with metal ions, often in concert with the thiol group, to form stable chelate structures. Its basicity also makes it a useful acid scavenger in certain reactions.

Core Applications in Research and Drug Development

The defining feature of 3-(dimethylamino)propane-1-thiol in materials science is its role as a bidentate ligand.[2] The molecule's geometry is perfectly suited to form a stable five-membered chelate ring upon coordination with a single metal center through both the "soft" sulfur and "hard" nitrogen atoms.[2] This chelation effect results in thermodynamically stable metal complexes.

Research has demonstrated that it forms square-planar complexes with d⁸ transition metals such as nickel(II), palladium(II), and platinum(II).[2][10] These organometallic compounds are valuable as precursors for Chemical Vapor Deposition (CVD), enabling the growth of high-purity metal thin films.[10] The choice of this ligand is strategic; the M-N bond enhances thermal stability compared to olefin-based precursors, while the presence of β-hydrogens allows for clean decomposition pathways.[10]

Caption: Chelation of a central metal ion (M²⁺) by two bidentate ligands.

In the fields of drug development and polymer science, the compound serves as a critical heterobifunctional linker.[] Its dual nucleophilic functionality allows for orthogonal conjugation strategies.[] For instance, the thiol can be selectively reacted with an electrophile (e.g., a maleimide on a protein) while the amine remains available for subsequent modification, such as amide bond formation. This makes it an attractive component in the construction of Antibody-Drug Conjugates (ADCs), where precise linking of a cytotoxic payload to an antibody is paramount.[]

Detailed Experimental Protocol: Synthesis of Bis(3-dimethylamino-1-propyl)nickel(II)

This protocol is adapted from the work of Girolami et al. and describes the synthesis of a square-planar Ni(II) complex, which serves as a tangible example of the compound's application as a chelating ligand.[10]

This synthesis involves the reaction of a Ni(II) salt with a Grignard reagent derived from 3-(dimethylamino)propyl chloride. The in-situ-formed 3-dimethylamino-1-propylmagnesium chloride displaces the bromide ligands on the nickel center, and the aminothiol ligand chelates to form the desired product. The procedure must be performed under inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques due to the air and moisture sensitivity of the reagents and product.

-

NiBr₂(dme)₁.₅ (dme = 1,2-dimethoxyethane)

-

3-dimethylamino-1-propylmagnesium chloride (0.8 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous pentane

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., acetone/dry ice)

-

Reaction Setup: In a glovebox or under a positive pressure of inert gas, charge a Schlenk flask with NiBr₂(dme)₁.₅ (250 mg, 0.71 mmol) and anhydrous THF (10 mL).

-

Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: While stirring vigorously, add 3-dimethylamino-1-propylmagnesium chloride (2.0 mL of a 0.8 M solution in THF, 1.60 mmol) dropwise to the cold suspension.

-

Reaction: Stir the mixture at -78 °C for 1 hour. A color change to a yellow solution with gray solids should be observed.[10]

-

Solvent Removal: This step must be performed quickly to minimize product decomposition. Warm the flask to 0 °C while removing all volatile materials under vacuum.

-

Extraction: Extract the resulting solid residue with cold (-20 °C) anhydrous pentane.

-

Filtration: Filter the pentane solution through a pre-cooled frit to remove magnesium salts and other insoluble byproducts.

-

Crystallization: Concentrate the filtrate under vacuum and store at -20 °C to induce crystallization of the yellow product, Ni[(CH₂)₃NMe₂]₂.[10]

Caption: Workflow for the synthesis of a Nickel(II) chelate complex.

Safety, Handling, and Storage

3-(Dimethylamino)propane-1-thiol is a hazardous chemical and must be handled with appropriate precautions.[1][11]

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| 🔥, ⚠️ | Warning | H226: Flammable liquid and vapor[1][11] H315: Causes skin irritation[1][11] H319: Causes serious eye irritation[1][11] H335: May cause respiratory irritation[1][11] |

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[11]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment. Take precautionary measures against static discharge.[3][11][12]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][12]

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[11][12] For long-term storage, refrigeration at 2-8°C is recommended.[11]

Conclusion

3-(Dimethylamino)propane-1-thiol is a powerful and versatile molecule whose value lies in its predictable, dual-mode reactivity. For the materials scientist, it is a gateway to novel organometallic precursors. For the drug development professional, it is a precise linker for constructing complex bioconjugates. A firm grasp of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential to drive innovation in research and development.

References

-

PubChem. 3-(Dimethylamino)-1-propanethiol. [Link]

-

Chemsrc. This compound | CAS#:42302-17-0. [Link]

-

Georganics. This compound hydrochloride. [Link]

-

Girolami Group, University of Illinois. Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. [Link]

- Google Patents. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.

Sources

- 1. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAS#:42302-17-0 | Chemsrc [chemsrc.com]

- 5. This compound | 42302-17-0 [chemicalbook.com]

- 6. This compound CAS#: 42302-17-0 [m.chemicalbook.com]

- 7. 3-(Dimethylamino)propane-1-thiol | 42302-17-0 [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 10. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-(Dimethylamino)-1-propanethiol (CAS 42302-17-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 3-(dimethylamino)-1-propanethiol (CAS 42302-17-0), a versatile aminothiol intermediate. The information herein is curated to support research and development activities by offering a detailed understanding of its characteristics, handling, and potential applications.

Chemical Identity and Core Properties

This compound is a bifunctional molecule featuring a tertiary amine and a terminal thiol group. This unique structure imparts dual nucleophilic functionality, making it a valuable reagent in various chemical syntheses.[1]

| Property | Value | Source(s) |

| CAS Number | 42302-17-0 | [2][3] |

| Molecular Formula | C₅H₁₃NS | [2][3][] |

| Molecular Weight | 119.23 g/mol | [2][3][] |

| IUPAC Name | 3-(dimethylamino)propane-1-thiol | [2][5] |

| Synonyms | N,N-dimethyl-3-mercaptopropylamine, 3-dimethylaminopropylmercaptan | [1] |

| Appearance | Liquid | [6] |

| Density | 0.900 g/cm³ | [][7] |

| Boiling Point | 40-41 °C @ 12 Torr; 147.9 ± 23.0 °C @ 760 mmHg | [2] |

| Flash Point | 43.2 ± 22.6 °C | [2] |

| pKa | 8.83 ± 0.10 (Predicted) | |

| InChI Key | HSAYSFNFCZEPCN-UHFFFAOYSA-N | [2][][5] |

| SMILES | CN(C)CCCS | [2][][5] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols are proprietary, the scientific literature suggests that this compound can be synthesized from precursors such as 3-chloro-N,N-dimethylpropan-1-amine and a sulfur source. A notable synthesis is described in Archiv der Pharmazie, 1982, Volume 315, Issue 6, pages 532-537, by Klaus Görlitzer and Josef Weber.[6][8][9] This publication may serve as a foundational reference for laboratory-scale synthesis. Precursors for its synthesis can include 3-chloro-N,N-dimethylpropan-1-amine and 3-dimethylaminopropan-1-ol.[2]

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional groups: the thiol and the tertiary amine.

Thiol Group Reactivity

The thiol (-SH) group is a potent nucleophile and is susceptible to oxidation.[1] It can participate in a variety of reactions, including:

-

Nucleophilic substitution and addition: The thiol can react with electrophiles such as alkyl halides and Michael acceptors.

-

Disulfide bond formation: Thiols can be oxidized to form disulfide bridges, a reaction that is often reversible.

-

Thiol-ene and Thiol-Michael additions: These "click" reactions are highly efficient and are used in polymer chemistry and bioconjugation.

Amine Group Reactivity

The tertiary amine group (-N(CH₃)₂) is basic and can be protonated to form a quaternary ammonium salt. This property influences the solubility of the molecule in aqueous solutions.

Bidentate Ligand and Chelation

The presence of both a soft sulfur donor atom (from the thiol) and a harder nitrogen donor atom (from the amine) allows this compound to act as a bidentate ligand.[1] It can form stable five-membered chelate rings with various metal ions, which enhances the stability of the resulting metal complexes.[1] This property is particularly relevant in the formation of square-planar complexes with d⁸ transition metals like nickel(II), palladium(II), and platinum(II).[1]

Stability and Storage

This compound is a flammable liquid and should be stored in a cool, well-ventilated area away from ignition sources. Due to the sensitivity of the thiol group to oxidation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols and Characterization

Analytical Methods

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for assessing purity and identifying volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for the quantification of this compound, particularly its hydrochloride salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the S-H and C-N bonds.

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.

Workflow for Characterization

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS#:42302-17-0 | Chemsrc [chemsrc.com]

- 3. This compound | 42302-17-0 [chemicalbook.com]

- 5. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS # 42302-17-0, this compound - chemBlink [chemblink.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 期刊界 All Journals 搜尽天下杂志 传播学术成果 专业期刊搜索 期刊信息化 学术搜索 [cnjournals.com]

An In-depth Technical Guide to the Synthesis and Purification of 3-(Dimethylamino)-1-propanethiol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 3-(Dimethylamino)-1-propanethiol, a versatile aminothiol intermediate crucial in pharmaceutical and chemical synthesis. This document delves into the practical and theoretical considerations of a robust two-step synthetic pathway, commencing with the chlorination of 3-(Dimethylamino)-1-propanol followed by thiolation. Emphasis is placed on the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility. Detailed, step-by-step protocols for both synthesis and purification by vacuum distillation are provided, alongside a thorough discussion of characterization techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation of high-purity this compound.

Introduction: The Significance of this compound

This compound, with the CAS number 42302-17-0, is a bifunctional molecule featuring both a tertiary amine and a primary thiol group.[1] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The nucleophilic nature of the thiol and the basicity of the tertiary amine allow for a diverse range of chemical transformations, making it an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[2][3] Its applications include use in the development of drugs, as a ligand in coordination chemistry, and in the preparation of modified polymers.[3]

This guide will provide a detailed, field-proven methodology for the synthesis and subsequent purification of this important compound, ensuring a high degree of purity suitable for demanding research and development applications.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process. This pathway was selected for its reliance on readily available starting materials and its straightforward, scalable reaction conditions. The overall synthetic scheme is outlined below:

Figure 1: Overall synthetic workflow for this compound.

Step 1: Chlorination of 3-(Dimethylamino)-1-propanol

The initial step involves the conversion of the hydroxyl group of 3-(Dimethylamino)-1-propanol into a good leaving group, in this case, a chloride. This is a classic nucleophilic substitution reaction where thionyl chloride (SOCl₂) serves as an excellent chlorinating agent.[4] The reaction is typically performed in an inert solvent like chloroform. The mechanism proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.

Causality Behind Experimental Choices:

-

Thionyl Chloride: Chosen over other chlorinating agents like HCl because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the workup.[5]

-

Chloroform: A suitable solvent that is inert to the reaction conditions and effectively dissolves the starting material.

-

Reflux: Heating the reaction to reflux ensures a sufficient reaction rate to drive the conversion to completion in a reasonable timeframe.[4]

Step 2: Thiolation of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride

The second step is a nucleophilic substitution where the chloride is displaced by a hydrosulfide anion (-SH) to form the desired thiol. Sodium hydrosulfide (NaSH) is a common and effective source of the hydrosulfide nucleophile. The reaction is typically carried out in a protic solvent such as ethanol.

Causality Behind Experimental Choices:

-

Sodium Hydrosulfide (NaSH): A readily available and highly nucleophilic sulfur source. It is important to use a fresh, anhydrous source to minimize the formation of disulfide byproducts.

-

Ethanol: A protic solvent that effectively dissolves both the alkyl halide and the sodium hydrosulfide. It also facilitates the protonation of the leaving group in the transition state, accelerating the reaction.

-

Reflux: As with the chlorination step, heating to reflux increases the reaction rate.

Detailed Experimental Protocols

Safety Precautions: this compound and its precursors are hazardous chemicals. This compound is flammable and causes skin, eye, and respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Synthesis of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride

Materials:

-

3-(Dimethylamino)-1-propanol

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃)

-

Dichloromethane

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(Dimethylamino)-1-propanol in chloroform at 0 °C.[4]

-

Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction will occur.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[4]

-

Wash the crude product with a mixture of dichloromethane and petroleum ether to yield 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride as a solid.[4]

Synthesis of this compound

Materials:

-

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride

-

Sodium hydrosulfide (NaSH), anhydrous

-

Ethanol, absolute

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride in absolute ethanol.

-

In a separate flask, prepare a solution of sodium hydrosulfide in absolute ethanol. Caution: NaSH is hygroscopic and should be handled under an inert atmosphere if possible.

-

Slowly add the sodium hydrosulfide solution to the solution of the chloroamine.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Resuspend the residue in water and extract with diethyl ether.

-

Wash the combined organic layers with a dilute sodium hydroxide solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol: Vacuum Distillation

Crude this compound is best purified by vacuum distillation to remove non-volatile impurities and any high-boiling point side products.[6] This technique is essential as aminothiols can be susceptible to oxidation and decomposition at elevated temperatures.

Figure 2: Workflow for the purification of this compound.

Procedure:

-

Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

-

Transfer the crude this compound to the distillation flask.

-

Slowly apply vacuum to the system.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of this compound is reported as 40-41 °C at 12 Torr.

-

Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 42302-17-0 | [1] |

| Molecular Formula | C₅H₁₃NS | [1] |

| Molecular Weight | 119.23 g/mol | [1] |

| Boiling Point | 40-41 °C at 12 Torr | |

| Density | ~0.900 g/cm³ |

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the dimethylamino group, the three methylene groups of the propyl chain, and the thiol proton. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbons of the dimethylamino group and the three carbons of the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

S-H stretch: A weak absorption band in the region of 2550-2600 cm⁻¹.

-

C-N stretch: A medium absorption in the range of 1020-1250 cm⁻¹.

-

C-H stretch: Strong absorptions around 2800-3000 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of the final product and identifying any potential impurities.[7] The gas chromatogram should ideally show a single major peak corresponding to this compound. The mass spectrum will exhibit a molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used to confirm the structure of the compound.[8][9]

Conclusion

This technical guide has provided a detailed and scientifically-grounded approach to the synthesis and purification of this compound. By understanding the rationale behind the chosen synthetic route and purification techniques, researchers can confidently and reproducibly prepare this valuable intermediate for a wide range of applications in pharmaceutical and chemical research. The provided protocols, coupled with the outlined characterization methods, will enable the production of high-purity material, which is essential for the integrity of subsequent research and development activities.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. (n.d.). Retrieved from [Link]

-

Preparation of aminothiol building blocks. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. (2018). PubMed Central. Retrieved from [Link]

-

Resin-bound aminothiols: Synthesis and application. (2002). ResearchGate. Retrieved from [Link]

-

This compound | C5H13NS | CID 3016998. (n.d.). PubChem. Retrieved from [Link]

-

Vacuum distillation. (n.d.). Wikipedia. Retrieved from [Link]

-

Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers. (2011). PubMed Central. Retrieved from [Link]

- Synthesis Method of 3-Methylamino-1, 2-Propanediol. (2012). Google Patents.

-

Vacuum Distillation. (n.d.). Busch Finland. Retrieved from [Link]

-

13.2: The Mass Spectrum • Fragmentation. (2014). Chemistry LibreTexts. Retrieved from [Link]

-

GCMS 3 Fragmentation Patterns. (2020). YouTube. Retrieved from [Link]

Sources

- 1. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

Navigating the Nuances of 3-(Dimethylamino)-1-propanethiol: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the utility of bifunctional molecules is unparalleled. Among these, 3-(Dimethylamino)-1-propanethiol stands out for its unique combination of a nucleophilic thiol group and a tertiary amine, making it a valuable building block. However, its reactivity and inherent hazards necessitate a comprehensive understanding of its safe handling, storage, and disposal. This guide, grounded in established safety protocols and technical data, provides a deep dive into the critical aspects of working with this compound, ensuring both personnel safety and experimental integrity.

Understanding the Hazard Profile: A Multifaceted Risk

This compound is classified as a hazardous substance with a multi-faceted risk profile that demands careful consideration.[1] It is a flammable liquid and vapor, and it can cause skin and eye irritation.[2][3][4] Furthermore, it may cause respiratory irritation.[1][3] A thorough understanding of its properties is the foundation of safe laboratory practices.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its safe handling and for predicting its behavior under various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C5H13NS | [2] |

| Molecular Weight | 119.23 g/mol | [1] |

| Boiling Point | 40-41 °C at 12 Torr | [5] |

| Density | 0.900 g/cm³ | [6] |

| Vapor Pressure | 4.33 mmHg at 25°C | [2] |

| pKa | 8.83 ± 0.10 (Predicted) | [2] |

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classification for this compound underscores the need for stringent safety measures.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour[1][2] |

| Skin irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious eye irritation | 2 | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][3] |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the hazardous nature of this compound, a multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment (PPE), is imperative.

The Primacy of Engineering Controls

Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous chemicals.

-

Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood.[7] This is critical to mitigate the inhalation of vapors and to control its potent, unpleasant odor, a characteristic feature of thiols.[7][8] The fume hood should have adequate airflow and be regularly inspected to ensure its efficacy.

-

Ventilation: Use only in a well-ventilated area.[3] Local exhaust ventilation should be used to keep airborne concentrations low.[3]

-

Safety Shower and Eyewash Station: Facilities storing or utilizing this material must be equipped with an eyewash fountain and a safety shower.[3] Immediate access to these emergency facilities is crucial in the event of accidental exposure.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are designed to contain the hazard at its source, PPE provides a crucial barrier between the user and the chemical.

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves with a minimum thickness of >0.11 mm are a suitable option.[7] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after handling.[3][7]

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields are required to protect against splashes.[7]

-

Skin and Body Protection: A standard laboratory coat should be worn to protect against skin contact.[7] In cases of significant exposure risk, a PVC apron or a full protective suit may be necessary.[9]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][10]

Safe Handling and Storage: Preserving Integrity and Preventing Incidents

Adherence to strict handling and storage protocols is fundamental to maintaining the chemical's integrity and preventing accidents.

Prudent Handling Practices

-

Avoid Inhalation, Ingestion, and Contact: Avoid all personal contact, including inhalation.[9] Do not get in eyes, on skin, or on clothing.

-

Grounding and Bonding: Take precautionary measures against static discharge.[3] Ground and bond containers and receiving equipment to prevent the buildup of static electricity, which could ignite the flammable vapors.[3]

-

Use Non-Sparking Tools: Utilize only non-sparking tools when handling the compound to eliminate potential ignition sources.[3]

-

Odor Management: The potent odor of thiols requires proactive management. Work with the smallest quantities feasible and keep containers tightly sealed when not in use.[3][9] A bleach trap can be used to neutralize thiol vapors from reaction off-gassing.[7]

Secure Storage Protocols

-

Container Integrity: Store in the original, tightly closed container.[3][9]

-

Ventilation and Temperature: Store in a cool, dry, and well-ventilated area.[3][9] Long-term storage at 2-8°C is recommended.[3]

-

Incompatible Materials: Store away from incompatible materials such as acids and oxidizing agents.[9][11]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3] No smoking in storage areas.[9]

Emergency Procedures: A Blueprint for Rapid and Effective Response

In the event of an emergency, a clear and well-rehearsed response plan is critical to minimizing harm.

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3] Seek immediate medical aid.[3]

-

Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]

-

Ingestion: If swallowed, do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]

Spill and Leak Response

-

Evacuate and Ventilate: In the event of a spill, evacuate personnel from the affected area and ensure adequate ventilation.[11]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[3] Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][12]

-

Cleanup: Collect the absorbed material into a suitable, labeled container for disposal.[3][12] Use non-sparking tools during cleanup.[11]

-

Decontamination: Decontaminate the spill area thoroughly. For glassware and instruments that have come into contact with the thiol, oxidation with a bleach solution in a fume hood is an effective method for deodorization.[13]

Waste Disposal: Responsible Stewardship

Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental responsibility.

-

Neutralization: Unused or waste this compound can be neutralized by careful addition to a bleach solution in a fume hood.[7] This oxidation process helps to mitigate its odor and reactivity.

-

Hazardous Waste: The neutralized solution and all contaminated materials (e.g., gloves, absorbent pads) must be disposed of as hazardous waste.[7][14]

-

Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[14]

-

Environmental Protection: Do not allow the product to enter drains or waterways.[14]

Experimental Workflow Visualization

The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: A decision-making workflow for responding to a spill of this compound.

Conclusion: A Culture of Safety

This compound is a valuable reagent in the arsenal of researchers and drug development professionals. However, its utility is intrinsically linked to a deep respect for its hazardous properties. By integrating the principles and protocols outlined in this guide—from understanding its physicochemical characteristics to implementing robust engineering controls, utilizing appropriate PPE, and adhering to strict handling and disposal procedures—a culture of safety can be fostered. This proactive approach not only protects personnel and the environment but also ensures the integrity and success of scientific endeavors.

References

- BenchChem. (2025). Personal protective equipment for handling Thiol-PEG6-alcohol.

- Guidechem. (n.d.). This compound 42302-17-0 wiki.

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- PubChem. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). 3-(Dimethylamino)-1,2-propanediol Safety Data Sheet.

- Government of Alberta. (2002). Thiols and Reduced Sulphur Compounds.

- chemBlink. (n.d.). CAS # 42302-17-0, this compound.

- ChemicalBook. (n.d.). This compound CAS#: 42302-17-0.

- Chemical Label. (n.d.). This compound.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Dimethylamino)-1,2-propanediol, 98%.

- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: 1-Propanethiol.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%.

- BenchChem. (2025). Personal protective equipment for handling 2-Butene-1-thiol.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Dimethylamino-1-propanol.

- Chemsrc. (2025). This compound | CAS#:42302-17-0.

- CPAchem Ltd. (2022). Safety data sheet - 1-Propanethiol.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Propanethiol.

- Columbia University. (n.d.). SOP for Stench Chemicals.

- BenchChem. (2025). Safe Disposal of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Procedural Guide.

Sources

- 1. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. aksci.com [aksci.com]

- 4. chemical-label.com [chemical-label.com]

- 5. This compound CAS#: 42302-17-0 [m.chemicalbook.com]

- 6. CAS # 42302-17-0, this compound - chemBlink [chemblink.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. research.columbia.edu [research.columbia.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

3-(Dimethylamino)-1-propanethiol reaction mechanisms

An In-Depth Technical Guide to the Reaction Mechanisms of 3-(Dimethylamino)-1-propanethiol

Authored by a Senior Application Scientist

Abstract

This compound is a bifunctional molecule featuring a nucleophilic thiol group and a tertiary amine. This unique structure dictates its reactivity, enabling its participation in a diverse range of chemical transformations. This guide provides a comprehensive exploration of the core reaction mechanisms of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its role in Michael additions, disulfide bond reductions, coordination chemistry, and applications in materials science, supported by detailed protocols and mechanistic diagrams.

Introduction: Structural and Physicochemical Properties

This compound, with the chemical formula C₅H₁₃NS, possesses two key functional groups: a terminal thiol (-SH) and a tertiary amine (-N(CH₃)₂).[1] This duality is central to its chemical behavior. The thiol group serves as a potent nucleophile, particularly in its deprotonated thiolate form, while the tertiary amine can act as an internal base, a hydrogen bond acceptor, or a coordination site.

The proximity of the amine to the thiol can influence the thiol's pKa, making it more acidic than a simple alkanethiol and increasing the concentration of the more nucleophilic thiolate anion at a given pH. This intramolecular interaction is a critical factor in many of its reactions.

Physicochemical Data Summary

| Property | Value | Reference |

| IUPAC Name | 3-(dimethylamino)propane-1-thiol | [1][2] |

| CAS Number | 42302-17-0 | [1][3] |

| Molecular Formula | C₅H₁₃NS | [1][] |

| Molecular Weight | 119.23 g/mol | [1] |

| Boiling Point | 40-41 °C @ 12 Torr | [3][5] |

| Density | ~0.900 g/cm³ | [3][] |

| pKa | 8.83 ± 0.10 (Predicted) | [5] |

Core Reaction Mechanism: Thiol-Michael Addition

The Thiol-Michael addition, or 1,4-conjugate addition, is a cornerstone of the reactivity of this compound.[6] This reaction involves the addition of the soft thiol nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[7]

Mechanistic Principles

The reaction is typically base-catalyzed, as the deprotonated thiolate anion is a significantly stronger nucleophile than the neutral thiol.[7] The tertiary amine within the this compound structure can function as an intramolecular base to facilitate this deprotonation, although external bases are often used to drive the reaction to completion.

The mechanism proceeds in three key steps:

-

Deprotonation: A base removes the acidic proton from the thiol group (-SH) to generate a highly nucleophilic thiolate anion (-S⁻).

-

Nucleophilic Attack: The thiolate attacks the electrophilic β-carbon of the Michael acceptor, breaking the π-bond and forming a resonance-stabilized enolate intermediate.[7]

-

Protonation: The enolate is protonated, typically by the conjugate acid of the base or a proton source in the workup, to yield the final 1,4-adduct.[7]

The electron-withdrawing nature of the acceptor group (e.g., ketone, ester, nitrile) is critical, as it polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack.[8]

Visualization: Thiol-Michael Addition Mechanism

Caption: General mechanism of a base-catalyzed Thiol-Michael addition.

Experimental Protocol: Synthesis of a Thioether via Michael Addition

This protocol describes a representative synthesis using methyl acrylate as the Michael acceptor.

Materials:

-

This compound

-

Methyl acrylate

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Causality: An inert atmosphere is crucial to prevent the oxidative dimerization of the thiol to a disulfide. Cooling controls the initial exotherm of the reaction.

-

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

-

Causality: TEA acts as an external base to generate the thiolate, increasing the reaction rate significantly.

-

-

Acceptor Addition: Add methyl acrylate (1.05 eq) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

-

Causality: Slow, dropwise addition prevents a rapid temperature increase and minimizes potential polymerization side reactions of the acrylate.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

-

Self-Validation: TLC provides a direct visual confirmation of the conversion of reactants to product, ensuring the reaction has gone to completion before proceeding to workup.

-

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ (2x) and brine (1x).

-

Causality: The aqueous washes remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Core Reaction Mechanism: Disulfide Bond Reduction

Aminothiols are effective reagents for the reduction of disulfide bonds, a critical reaction in protein chemistry and peptide synthesis.[9][10] this compound participates in thiol-disulfide exchange reactions to cleave S-S bonds.

Mechanistic Principles

The reaction is a series of equilibrium-driven nucleophilic substitution reactions where a thiolate anion attacks one of the sulfur atoms of the disulfide bond.[11]

-

The aminothiol is deprotonated to its thiolate form.

-

The thiolate attacks the disulfide bond, forming a new mixed disulfide and releasing the other half of the original disulfide as a new thiolate.[11]

-

A second molecule of the aminothiolate then reacts with the mixed disulfide to release the other original thiol and form the oxidized disulfide dimer of this compound.

To ensure the reaction proceeds to completion, a large excess of the reducing agent is typically used, shifting the equilibrium toward the reduced products.[10]

Visualization: Thiol-Disulfide Exchange Workflow

Caption: Stepwise reduction of a disulfide bond using an excess of aminothiol.

Coordination Chemistry: A Bidentate Ligand for Nanoparticle Synthesis

The dual functionality of this compound makes it an excellent chelating ligand in coordination chemistry.[2] The soft sulfur atom of the thiol group and the harder nitrogen atom of the amine group can simultaneously bind to a single metal center, forming a stable five-membered chelate ring.[2]

This property is extensively utilized in the synthesis and stabilization of metal nanoparticles, particularly gold nanoparticles (AuNPs).[12] The thiol group forms a strong covalent Au-S bond with the nanoparticle surface, while the tertiary amine provides electrostatic stabilization in aqueous media, preventing aggregation.[12][13]

Visualization: Chelation of a Metal Ion

Caption: Bidentate chelation of a metal ion by two aminothiol molecules.

Experimental Protocol: Ligand Exchange for AuNP Stabilization

This protocol outlines a general procedure for stabilizing pre-synthesized nanoparticles.

Materials:

-

Pre-synthesized, phosphine-stabilized gold nanoparticles in an organic solvent (e.g., dichloromethane).

-

Deionized water.

-

Phase-transfer vial or small separatory funnel.

Procedure:

-

Solution Preparation: Prepare a solution of the phosphine-stabilized AuNPs in dichloromethane. In a separate vial, prepare an aqueous solution of this compound hydrochloride.

-

Causality: The hydrochloride salt ensures the aminothiol is water-soluble.

-

-

Interfacial Exchange: Combine the organic AuNP solution and the aqueous ligand solution in a single vial. Shake the mixture vigorously for 15-30 minutes.

-

Causality: The vigorous mixing creates a large interfacial area where the ligand exchange occurs. The aminothiol displaces the original phosphine ligands on the AuNP surface.

-

-

Phase Transfer Monitoring: Observe the transfer of the dark color from the organic phase to the aqueous phase. The completion of the reaction is indicated by a colorless organic layer and a deeply colored aqueous layer.[13]

-

Self-Validation: The visible phase transfer provides a clear and immediate confirmation of successful ligand exchange and the functionalization of the nanoparticles with the water-soluble aminothiol.

-

-

Separation and Purification: Separate the aqueous layer containing the functionalized AuNPs. Wash the aqueous solution with fresh dichloromethane to remove any residual phosphine ligands. The purified, water-soluble AuNPs can be stored in the aqueous phase.

Other Notable Reactions

While Michael additions and disulfide reductions are primary applications, the unique structure of this compound allows for other transformations.

-

Thiol-Ene and Thiol-Yne "Click" Chemistry: The thiol group can readily participate in radical or base-catalyzed "click" reactions with alkenes (thiol-ene) and alkynes (thiol-yne).[16][17] These reactions are highly efficient and stereoselective, providing a powerful tool for polymer modification and bioconjugation.[18]

-

Reactions with Nitriles: Aminothiols can react with nitriles to form five- or six-membered heterocyclic rings, such as thiazolines, which can be further hydrolyzed to yield dipeptides or other complex molecules.[19][20][21]

Safety and Handling

This compound is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1][22]

-

Handling: Always handle in a well-ventilated area or under a chemical fume hood.[23] Avoid contact with skin, eyes, and clothing.[22] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[22][23] Recommended long-term storage is at 2-8°C.[22]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[23]

Conclusion

The reaction mechanisms of this compound are dictated by the synergistic interplay of its thiol and tertiary amine functionalities. Its proficiency in Thiol-Michael additions provides a robust method for C-S bond formation. Its capacity as a disulfide reducing agent is fundamental in biochemical applications. Furthermore, its role as a bidentate ligand has proven invaluable in the field of nanomaterials. Understanding these core mechanisms allows researchers to harness the versatility of this compound for applications ranging from drug delivery systems to advanced materials synthesis.

References

- This compound. AK Scientific, Inc. [URL: www.aksci.com]

- This compound | C5H13NS | CID 3016998. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3016998]

- Some reactions of aminothiols with nitriles (45 °C, pH 5–6). The... ResearchGate. [URL: https://www.researchgate.net/figure/Some-reactions-of-aminothiols-with-nitriles-45-C-pH-5-6-The-solvent-was-D2O_fig2_328454559]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds]

- 3-(Dimethylamino)-1,2-propanediol. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-dimethylamino-1-2-propanediol-623-57-4]

- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/30347712/]

- Thiol Reactive Probes and Chemosensors. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4033990/]

- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. MDPI. [URL: https://www.mdpi.com/2075-1729/8/4/47]

- This compound | 42302-17-0. Benchchem. [URL: https://www.benchchem.com/product/b5952]

- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Reaction-of-Aminonitriles-with-Aminothiols%3A-A-Pascal-Boiteau/b8a03289069d504222045e0569726217688029a1]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds]

- 3-Dimethylaminopropane-1,2-diol(623-57-4) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/623-57-4_1HNMR.htm]

- 3-Dimethylamino-1-propanol(3179-63-3) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/3179-63-3_1HNMR.htm]

- CAS 42302-17-0 this compound. BOC Sciences. [URL: https://www.bocsci.com/product/cas-no-42302-17-0-3-dimethylamino-1-propanethiol-416738.html]

- This compound hydrochloride - High purity. Georganics. [URL: https://www.georganics.sk/en/p/3-dimethylamino-1-propanethiol-hydrochloride-38048-81-6]

- Synthesis Method of 3-Methylamino-1, 2-Propanediol. Google Patents. [URL: https://patents.google.

- Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5375113/]

- 1-Propanethiol, 3-(diMethylaMino)-, hydrochloride. DC Chemicals. [URL: https://www.dcchemicals.com/rna-delivery/p/1001718.html]

- 3-DIMETHYLAMINO-2,2-DIMETHYL-1-PROPANOL(19059-68-8) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/19059-68-8_1HNMR.htm]

- This compound | 42302-17-0. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5431602.htm]

- Serinol-Based Versatile Disulfide-Reducing Reagent. MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5849]

- Small, Water-Soluble, Ligand-Stabilized Gold Nanoparticles Synthesized by Interfacial Ligand Exchange Reactions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/la0000411]

- Buy this compound from HANGZHOU LEAP CHEM CO., LTD. ECHEMI. [URL: https://www.echemi.com/products/pd20160105001.html]

- Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. MDPI. [URL: https://www.mdpi.com/2079-4991/14/1/90]

- Thiol-based michael-type addition. A systematic evaluation of its controlling factors. Europe PMC. [URL: https://europepmc.org/article/med/34821428]

- Reactions and Mechanisms. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/]

- Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- This compound CAS#: 42302-17-0. Chemsrc. [URL: https://www.chemsrc.com/en/cas/42302-17-0_1012971.html]

- Thiol Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? – Supporting Information. ACS Publications. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.joc.7b00867/suppl_file/jo7b00867_si_001.pdf]

- 3-(Diethylamino)-1-propanethiol | C7H17NS | CID 97088. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/97088]

- This compound CAS#: 42302-17-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5431602.htm]

- Quantification of Thiols and Disulfides. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319018/]

- Michael Addition. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/michael-addition.htm]

- Methods for the reduction of disulfide bonds. Google Patents. [URL: https://patents.google.

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm]

- Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. MDPI. [URL: https://www.mdpi.com/1999-4923/15/1/256]

- Breaking a Couple: Disulfide Reducing Agents. Digital.CSIC. [URL: https://digital.csic.es/handle/10261/192252]

- 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Structure_and_Reactions_of_Alcohols_Ethers_Thiols_and_Sulfides/15.07%3A_Redox_Reactions_of_Thiols_and_Disulfides]

- Thiol-yne 'Click' Chemistry As a Route to Functional Lipid Mimetics. The Aquila Digital Community - The University of Southern Mississippi. [URL: https://aquila.usm.

- Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7790757/]

Sources

- 1. This compound | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 5. This compound CAS#: 42302-17-0 [m.chemicalbook.com]

- 6. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. digital.csic.es [digital.csic.es]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 14. This compound hydrochloride - High purity | EN [georganics.sk]

- 15. 1-Propanethiol, 3-(diMethylaMino)-, hydrochloride |CAS 38048-81-6|DC Chemicals [dcchemicals.com]

- 16. aquila.usm.edu [aquila.usm.edu]

- 17. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Click Chemistry [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. aksci.com [aksci.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-(Dimethylamino)-1-propanethiol

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Dimethylamino)-1-propanethiol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted solubility of the compound in a range of common laboratory solvents, including aqueous solutions at varying pH levels. The guide is structured to offer not just data, but a foundational understanding of the physicochemical principles governing the solubility of this bifunctional molecule. In the absence of extensive published solubility data, this guide synthesizes information from its known chemical properties and established chemical principles. Furthermore, it provides detailed, field-proven experimental protocols for determining its solubility, adhering to international standards to ensure data integrity and reproducibility.

Introduction to this compound

This compound, with the chemical formula C5H13NS and a molecular weight of 119.23 g/mol , is a versatile aminothiol intermediate used in polymer modification and chemical synthesis.[] Its structure incorporates two key functional groups: a tertiary amine and a primary thiol. This dual functionality imparts unique chemical properties, offering two sites for nucleophilic reactions.[] The compound is a liquid at room temperature with a density of approximately 0.900 g/mL.[] A critical property influencing its aqueous solubility is its predicted pKa of 8.83±0.10, which corresponds to the protonation of the dimethylamino group.[2]

Understanding the solubility of this compound is paramount for its effective use in various applications, from designing reaction conditions to formulating it in drug delivery systems. This guide will first explore the predicted solubility based on its molecular structure and then provide robust methodologies for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses both polar (thiol and amino groups) and non-polar (propane backbone) characteristics, suggesting a nuanced solubility profile.

Aqueous Solubility and the Influence of pH

The tertiary amine group in this compound is basic and will be protonated in acidic to neutral aqueous solutions. This protonation to form a cationic species will significantly enhance its solubility in water due to the strong ion-dipole interactions with water molecules.

-

Acidic pH (pH < pKa): At a pH below its pKa of ~8.83, the dimethylamino group will be predominantly protonated, forming the corresponding ammonium salt. This salt is expected to be highly soluble in water.

-

Neutral pH (pH ≈ 7): At neutral pH, the amine will still be largely protonated, suggesting good water solubility.

-

Alkaline pH (pH > pKa): As the pH increases above the pKa, the amine group will be deprotonated, and the molecule will exist primarily in its neutral, less polar form. Consequently, its solubility in water is expected to decrease significantly.

The thiol group, with a pKa typically around 10-11 for alkanethiols, will remain largely protonated in most aqueous conditions but can contribute to hydrogen bonding, further influencing solubility.

Solubility in Organic Solvents

Based on its structure, the following solubilities in common organic solvents can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |